molecular formula C9H11IN2O B7502867 2-amino-5-iodo-N,N-dimethylbenzamide

2-amino-5-iodo-N,N-dimethylbenzamide

Cat. No.: B7502867
M. Wt: 290.10 g/mol
InChI Key: HCLJKDNUPSLZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-iodo-N,N-dimethylbenzamide, also known as AIDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIDM belongs to the family of benzamides and is known for its unique chemical properties that make it suitable for use in different fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-N,N-dimethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting HDAC, this compound prevents the deacetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-5-iodo-N,N-dimethylbenzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a versatile compound for use in cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.

Future Directions

There are several future directions for the research on 2-amino-5-iodo-N,N-dimethylbenzamide. One potential direction is the development of this compound derivatives that exhibit improved potency and selectivity. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This compound exhibits potent anticancer activity and works by inhibiting the enzyme HDAC. Further research is needed to determine the safe dosage of this compound for use in humans and to investigate its potential applications in other fields.

Scientific Research Applications

2-amino-5-iodo-N,N-dimethylbenzamide has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing apoptosis, a process of programmed cell death.

Properties

IUPAC Name

2-amino-5-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLJKDNUPSLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-5-iodobenzoic acid (5.0 g, 19 mmol) was dissolved in dichloromethane (100 mL). O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.9 g, 21 mmol) and triethyl amine (2.1 g, 21 mmol) were added with magnetic stirring. After 5 min., dimethyl amine (2 N in THF, 19 mL, 38 mmol) was added and the resulting solution was stirred overnight. The reaction solution was washed with aqueous saturated sodium chloride and concentrated. The residue was purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to afford 2-amino-5-iodo-N,N-dimethyl-benzamide (5.4 g, 98% yield) as yellow solids. MS: m/z 291 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three

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